3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole
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Overview
Description
3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole is a heterocyclic compound that features both an indole and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The indole ring can then be introduced through various synthetic routes, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recyclable and environmentally friendly is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: The indole ring can be reduced under specific conditions to form indoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of indoline derivatives.
Substitution: Formation of various substituted indoles.
Scientific Research Applications
3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of fluorescent probes for detecting specific biomolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations .
Comparison with Similar Compounds
Similar Compounds
1,3-dioxane: Similar in structure but with a six-membered ring.
1,2-dioxolane: An isomer with adjacent oxygen atoms.
Indole: Lacks the dioxolane ring but shares the indole moiety.
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-yl)-2-methyl-1H-indole |
InChI |
InChI=1S/C12H13NO2/c1-8-11(12-14-6-7-15-12)9-4-2-3-5-10(9)13-8/h2-5,12-13H,6-7H2,1H3 |
InChI Key |
KIRFYWHTEUXUQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3OCCO3 |
Origin of Product |
United States |
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